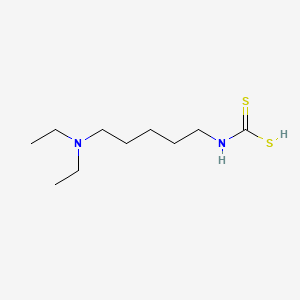
N-(5-(Diethylamino)pentyl)dithiocarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is a chemical compound with the molecular formula C10H22N2S2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid can be synthesized through the reaction of a primary amine with carbon disulfide. The general reaction involves the following steps:
Reaction with Carbon Disulfide: The primary amine reacts with carbon disulfide to form a dithiocarbamic acid intermediate. [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]
Formation of Dithiocarbamate Salts: In the presence of sodium hydroxide, the dithiocarbamic acid can be converted into its corresponding salt. [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]
S-Alkylation: Dithiocarbamates are readily S-alkylated to form alkylated derivatives. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbon disulfide, sodium hydroxide, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include thiuram disulfides and S-alkylated derivatives, which have various applications in different fields.
Wissenschaftliche Forschungsanwendungen
N-(5-(Diethylamino)pentyl)dithiocarbamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to chelate metals.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-(Diethylamino)pentyl)dithiocarbamic acid involves its ability to chelate metal ions and form stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt various biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium diethyldithiocarbamate: A commonly used dithiocarbamate with similar chelating properties.
Zinc dithiocarbamate: Used in the vulcanization of rubber and as a fungicide.
Manganese dithiocarbamate: Employed as a fungicide in agriculture.
Uniqueness
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in applications requiring strong metal chelation and antioxidant activity.
Eigenschaften
CAS-Nummer |
73747-44-1 |
|---|---|
Molekularformel |
C10H22N2S2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
5-(diethylamino)pentylcarbamodithioic acid |
InChI |
InChI=1S/C10H22N2S2/c1-3-12(4-2)9-7-5-6-8-11-10(13)14/h3-9H2,1-2H3,(H2,11,13,14) |
InChI-Schlüssel |
BCBDHCRXSATEBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCNC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



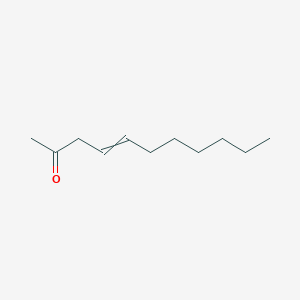
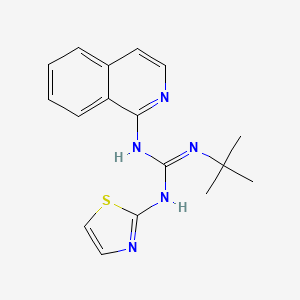
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
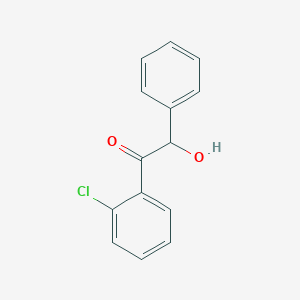

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
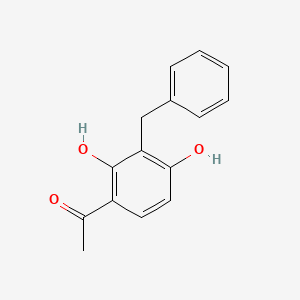
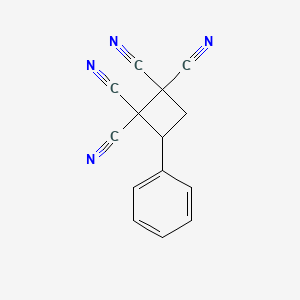
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
